molecular formula C19H18FN3O2S B11372422 2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide

2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide

Cat. No.: B11372422
M. Wt: 371.4 g/mol
InChI Key: LTYNDDOYHXVSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is incorporated via a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate leaving group.

    Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide
  • 2-(4-bromophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide
  • 2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide

Uniqueness

2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18FN3O2S

Molecular Weight

371.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide

InChI

InChI=1S/C19H18FN3O2S/c1-3-16(25-15-10-8-14(20)9-11-15)18(24)22-19-21-17(23-26-19)13-6-4-12(2)5-7-13/h4-11,16H,3H2,1-2H3,(H,21,22,23,24)

InChI Key

LTYNDDOYHXVSDS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)C)OC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.